molecular formula C7H16O3P+ B14394256 (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium CAS No. 88647-73-8

(1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium

Cat. No.: B14394256
CAS No.: 88647-73-8
M. Wt: 179.17 g/mol
InChI Key: YIVLKGMSQNWNKO-UHFFFAOYSA-N
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Description

(1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a hydroxyethyl group, an oxo group, and a pentyloxy group attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyethylphosphine with an oxo compound and a pentyloxy compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydroxyethyl and pentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine alcohols.

Scientific Research Applications

(1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways.

Comparison with Similar Compounds

  • (1-Hydroxyethyl)(oxo)(methoxy)phosphanium
  • (1-Hydroxyethyl)(oxo)(ethoxy)phosphanium
  • (1-Hydroxyethyl)(oxo)(butoxy)phosphanium

Comparison: Compared to its analogs, (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium exhibits unique properties due to the presence of the pentyloxy group. This group influences the compound’s solubility, reactivity, and overall stability. The longer alkyl chain in the pentyloxy group may also affect its interaction with biological targets, potentially leading to different biological activities.

Properties

CAS No.

88647-73-8

Molecular Formula

C7H16O3P+

Molecular Weight

179.17 g/mol

IUPAC Name

1-hydroxyethyl-oxo-pentoxyphosphanium

InChI

InChI=1S/C7H16O3P/c1-3-4-5-6-10-11(9)7(2)8/h7-8H,3-6H2,1-2H3/q+1

InChI Key

YIVLKGMSQNWNKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCO[P+](=O)C(C)O

Origin of Product

United States

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